2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane chemical structure and properties
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane chemical structure and properties
Structure, Properties, and Synthetic Utility in Drug Development
Executive Summary
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane (CAS: 2221812-34-4) is a specialized acetal-protected aryl halide intermediate used in the synthesis of complex pharmaceutical scaffolds.[1] Its core value lies in its chemoselective reactivity : the 1,3-dioxolane ring masks the electrophilic aldehyde functionality, while the distinct halogen substituents (2-bromo vs. 4-chloro) allow for sequential, orthogonal cross-coupling reactions. This guide details the physicochemical properties, synthesis protocols, and strategic applications of this compound in medicinal chemistry.[2]
Part 1: Chemical Identity & Structure[3][4][5][6]
Structural Analysis
The molecule consists of a benzene ring substituted with a bromine atom at the ortho position and a chlorine atom at the para position relative to a 1,3-dioxolane ring. The dioxolane moiety serves as a robust protecting group for the aldehyde, stable under basic and nucleophilic conditions (e.g., Grignard formation, lithiation) but readily cleaved under acidic conditions.
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IUPAC Name: 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane
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Molecular Formula: C₉H₈BrClO₂
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Molecular Weight: 263.52 g/mol
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SMILES: Clc1cc(Br)c(C2OCCO2)cc1[3]
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Key Functional Groups:
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Acetal (1,3-Dioxolane): Masked carbonyl; directs ortho-lithiation; acid-labile.
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Aryl Bromide (C-2): High reactivity for metal-halogen exchange and Pd-catalyzed coupling.
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Aryl Chloride (C-4): Lower reactivity; survives conditions that activate the bromide.
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Physicochemical Properties
Data aggregated from experimental analogs and predicted models.
| Property | Value / Description | Note |
| Appearance | Clear to pale yellow oil or low-melting solid | High purity samples often crystallize upon cooling. |
| Boiling Point | ~130–135 °C @ 0.1 mmHg | Predicted based on 2-bromo analog. |
| Density | ~1.6–1.7 g/cm³ | High density due to halogenation. |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Insoluble in water. |
| LogP | ~2.9 | Moderate lipophilicity. |
| Storage | 2–8 °C, Inert atmosphere (Argon/N₂) | Moisture sensitive (slow hydrolysis). |
Part 2: Synthesis & Manufacturing[8]
The industrial standard for synthesizing 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane involves the acid-catalyzed condensation of 2-bromo-4-chlorobenzaldehyde with ethylene glycol.
Experimental Protocol: Dean-Stark Protection
Objective: Conversion of aldehyde to acetal with >95% yield.
Reagents:
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2-Bromo-4-chlorobenzaldehyde (1.0 equiv)
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Ethylene Glycol (1.5–2.0 equiv)
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p-Toluenesulfonic acid (PTSA) monohydrate (0.05 equiv)
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Toluene (Solvent, 0.5 M concentration)
Methodology:
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Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
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Charging: Add 2-bromo-4-chlorobenzaldehyde, ethylene glycol, PTSA, and toluene.
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Reflux: Heat the mixture to vigorous reflux (approx. 110–115 °C). Water generated by the reaction will azeotrope with toluene and collect in the trap.
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Monitoring: Continue reflux until water evolution ceases (typically 4–6 hours). Monitor by TLC (Solvent: 10% EtOAc/Hexanes) for the disappearance of the aldehyde spot.
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Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ (to neutralize PTSA) followed by brine.
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Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. If necessary, purify via vacuum distillation or short-path silica plug (eluting with 5% EtOAc/Hexanes).
Synthetic Pathway Diagram
Caption: Acid-catalyzed protection of the aldehyde functionality using a Dean-Stark apparatus to drive equilibrium.
Part 3: Reactivity Profile & Synthetic Utility
This compound is a strategic "linchpin" intermediate. The reactivity difference between the C-Br and C-Cl bonds allows for iterative functionalization .
Chemoselective Functionalization
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Lithium-Halogen Exchange: Treatment with n-Butyllithium (n-BuLi) at -78 °C selectively exchanges the Bromine atom for Lithium. The Chlorine atom remains intact. The resulting aryl lithium species is stabilized by coordination with the dioxolane oxygens.
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Application: Quenching with electrophiles (e.g., DMF, CO₂, alkyl halides) to introduce new carbon frameworks at the ortho position.
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Suzuki-Miyaura Coupling: Under standard Pd(0) catalysis, the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond.
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Result: Biaryl formation at the ortho position while retaining the para-chloro handle for subsequent reactions.
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Deprotection
The dioxolane ring is cleaved using aqueous acid (e.g., 1M HCl in THF or TFA/Water), regenerating the aldehyde. This is typically the final step after modifying the aromatic ring.
Reaction Workflow Diagram
Caption: Divergent synthetic pathways utilizing the chemoselectivity of the bromo-substituent and the stability of the acetal.
Part 4: Applications in Drug Discovery[8]
Scaffold Construction
This molecule is frequently used to synthesize:
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Quinoline and Isoquinoline derivatives: Via condensation of the regenerated aldehyde with anilines after ortho-functionalization.
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Biphenyl-based Angiotensin II Receptor Blockers (ARBs): The ortho-bromo group is a key handle for coupling the tetrazole-biphenyl side chain.
Prodrug Linkers
Dioxolane derivatives are explored as pro-moieties.[2] While this specific chlorinated derivative is usually an intermediate, the 1,3-dioxolane motif is investigated for pH-sensitive drug release systems, where the acetal hydrolyzes in the acidic environment of lysosomes or tumor microenvironments.
Part 5: Safety & Handling (SDS Summary)
| Hazard Class | GHS Classification | Precaution |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[4] Wash hands thoroughly after handling. |
| Skin Irritation | Category 2 | Causes skin irritation. Wear nitrile gloves. |
| Eye Irritation | Category 2A | Causes serious eye irritation. Use safety goggles. |
| Environmental | Aquatic Chronic 3 | Harmful to aquatic life with long-lasting effects. Avoid release to the environment. |
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Halogenated waste protocols apply.
References
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Sigma-Aldrich. (2024). 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane Product Specification & CAS 2221812-34-4.[1] Retrieved from
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PrepChem. (2023).[5] Synthesis of 2-(2-bromophenyl)-1,3-dioxolane: Standard Dean-Stark Protocol. Retrieved from
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BenchChem. (2025).[2] Application Notes: Reaction of Dioxolanes with Grignard Reagents and Lewis Acid Mediation. Retrieved from
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National Institutes of Health (NIH). (2025). PubChem Compound Summary: Halogenated Dioxolanes and Benzaldehyde Acetals. Retrieved from
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Organic Syntheses. (2014). Preparation of 2-Bromo-4-methylbenzaldehyde and subsequent protection strategies. Org.[6][7][8] Synth. Coll. Vol. 1. Retrieved from
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- 4. 2-(2-Bromophenyl)-1,3-dioxolane | C9H9BrO2 | CID 553534 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Buy 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | 77771-04-1 [smolecule.com]
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